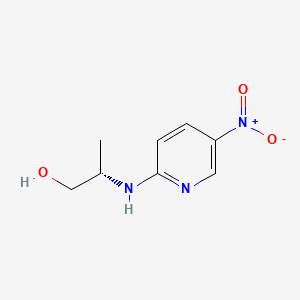

(S)-(-)-N-(5-Nitro-2-pyridyl)alaninol

Description

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-[(5-nitropyridin-2-yl)amino]propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O3/c1-6(5-12)10-8-3-2-7(4-9-8)11(13)14/h2-4,6,12H,5H2,1H3,(H,9,10)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFUIXZIUISLXKT-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)NC1=NC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CO)NC1=NC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20659938 | |

| Record name | (2S)-2-[(5-Nitropyridin-2-yl)amino]propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20659938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115416-52-9 | |

| Record name | (2S)-2-[(5-Nitropyridin-2-yl)amino]propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20659938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of (S)-(-)-N-(5-Nitro-2-pyridyl)alaninol

For Researchers, Scientists, and Drug Development Professionals

Foreword

(S)-(-)-N-(5-Nitro-2-pyridyl)alaninol, a chiral amino alcohol derivative, represents a significant scaffold in medicinal chemistry and materials science. Its structural motifs, comprising a stereogenic center, a primary alcohol, a secondary amine, and an electron-deficient nitropyridine ring, confer a unique combination of properties that are of considerable interest in the development of novel therapeutic agents and functional materials. This guide provides a comprehensive overview of the core physical properties of this compound, underpinned by established analytical methodologies. It is intended to serve as a vital resource for researchers engaged in its synthesis, characterization, and application, ensuring scientific integrity and fostering a deeper understanding of its chemical behavior.

Chemical Identity and Structure

The foundational step in characterizing any chemical entity is to establish its unambiguous identity. (S)-(-)-N-(5-Nitro-2-pyridyl)alaninol is defined by its specific molecular structure and corresponding identifiers.

The molecule incorporates a pyridine ring substituted with a nitro group at the 5-position and an (S)-alaninol moiety at the 2-position via a secondary amine linkage. The "(S)" designation denotes the stereochemistry at the chiral center of the alaninol fragment, while "(-)" indicates its levorotatory nature, meaning it rotates plane-polarized light to the left.

Table 1: Chemical Identifiers

| Identifier | Value | Source(s) |

| CAS Number | 115416-52-9 | [1] |

| Molecular Formula | C₈H₁₁N₃O₃ | [1][2] |

| Molecular Weight | 197.19 g/mol | [1][2] |

| InChI | InChI=1S/C8H11N3O3/c1-6(5-12)10-8-3-2-7(4-9-8)11(13)14/h2-4,6,12H,5H2,1H3,(H,9,10)/t6-/m0/s1 | [2] |

| InChIKey | IFUIXZIUISLXKT-LURJTMIESA-N | [2] |

Physicochemical Properties

The physical properties of a compound are critical determinants of its behavior in various environments, influencing its suitability for specific applications, from formulation in drug delivery systems to its processing in materials science.

Appearance and Purity

(S)-(-)-N-(5-Nitro-2-pyridyl)alaninol is typically supplied as a light yellow to yellow powder or crystalline solid . The purity of the compound is a critical parameter that can significantly impact experimental outcomes. Commercially available batches often specify a purity of >98.0% , typically determined by High-Performance Liquid Chromatography (HPLC).

Melting Point

The melting point is a fundamental physical constant that provides an indication of the purity and thermal stability of a crystalline solid. For (S)-(-)-N-(5-Nitro-2-pyridyl)alaninol, the reported melting point is in the range of 98.0 to 102.0 °C . A sharp melting range is indicative of high purity.

Table 2: Summary of Key Physical Properties

| Property | Value |

| Appearance | Light yellow to yellow powder/crystal |

| Purity (HPLC) | >98.0% |

| Melting Point | 98.0 - 102.0 °C |

| Specific Rotation [α]²⁰/D | -42.0° to -45.0° (c=1, Methanol) |

Optical Activity

The chirality of (S)-(-)-N-(5-Nitro-2-pyridyl)alaninol is confirmed by its optical activity. The specific rotation is a standardized measure of the extent to which a chiral compound rotates plane-polarized light. The reported specific rotation for this compound is between -42.0° and -45.0° when measured at 20°C using the sodium D-line (589 nm) with a concentration of 1 g/100mL in methanol. The negative sign confirms its levorotatory nature.

Solubility

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of chemical compounds. The following sections outline the expected spectral characteristics of (S)-(-)-N-(5-Nitro-2-pyridyl)alaninol based on its functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to be complex, with distinct signals for the aromatic protons on the pyridine ring, the protons of the alaninol side chain, and the amine and hydroxyl protons. The aromatic region would likely show three distinct signals for the protons on the nitropyridine ring. The alaninol moiety would exhibit signals for the methine proton (CH), the methylene protons (CH₂), and the methyl protons (CH₃), with characteristic splitting patterns due to spin-spin coupling. The chemical shifts of the amine and hydroxyl protons may be broad and their positions can be solvent-dependent.

¹³C NMR: The carbon NMR spectrum would show eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbons of the nitropyridine ring would appear in the aromatic region, with the carbon bearing the nitro group being significantly deshielded. The alaninol carbons would appear in the aliphatic region, with the carbon attached to the hydroxyl group and the carbon attached to the nitrogen showing characteristic chemical shifts.

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in the molecule. Key expected absorption bands include:

-

N-H stretching: A medium to sharp absorption band in the region of 3300-3500 cm⁻¹ corresponding to the secondary amine.

-

O-H stretching: A broad absorption band in the region of 3200-3600 cm⁻¹ due to the hydroxyl group, likely showing hydrogen bonding.

-

C-H stretching: Absorption bands just below 3000 cm⁻¹ for the aliphatic C-H bonds and just above 3000 cm⁻¹ for the aromatic C-H bonds.

-

N-O stretching (nitro group): Two strong, characteristic absorption bands are expected for the nitro group: an asymmetric stretch typically around 1500-1560 cm⁻¹ and a symmetric stretch around 1300-1360 cm⁻¹.

-

C=C and C=N stretching: Aromatic ring stretching vibrations in the 1400-1600 cm⁻¹ region.

-

C-O stretching: A strong absorption band in the 1000-1200 cm⁻¹ region for the primary alcohol.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at an m/z value corresponding to the molecular weight of 197.19. The fragmentation pattern would likely involve cleavage of the alaninol side chain and loss of the nitro group.

Experimental Protocols

To ensure the reproducibility and accuracy of experimental data, standardized protocols for the determination of physical properties are essential.

Melting Point Determination (Capillary Method)

This protocol describes the standard method for determining the melting point range of a solid organic compound.

Diagram 1: Workflow for Melting Point Determination

Caption: Workflow for determining the melting point of a solid organic compound.

Methodology:

-

Sample Preparation: A small amount of the crystalline (S)-(-)-N-(5-Nitro-2-pyridyl)alaninol is finely powdered.

-

Capillary Tube Loading: A capillary tube, sealed at one end, is tapped into the powdered sample to introduce a small amount of the compound. The tube is then gently tapped on a hard surface to compact the sample to a height of 2-3 mm at the bottom of the tube.

-

Apparatus Setup: The loaded capillary tube is placed in a melting point apparatus alongside a calibrated thermometer.

-

Heating and Observation: The sample is heated at a slow, controlled rate (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.

-

Data Recording: The temperature at which the first drop of liquid appears is recorded as the initial melting point. The temperature at which the entire sample becomes a clear liquid is recorded as the final melting point. The melting point is reported as this range.

Specific Rotation Measurement

This protocol outlines the procedure for measuring the specific rotation of a chiral compound in solution.

Diagram 2: Workflow for Specific Rotation Measurement

Caption: Workflow for the determination of specific rotation.

Methodology:

-

Solution Preparation: A solution of (S)-(-)-N-(5-Nitro-2-pyridyl)alaninol is prepared by accurately weighing a known mass of the compound and dissolving it in a precise volume of a specified solvent (e.g., methanol) in a volumetric flask. The concentration (c) is expressed in g/100mL.

-

Polarimeter Setup: A polarimeter is calibrated using a blank solution (the pure solvent). The sample cell of a known path length (l), typically 1 decimeter (dm), is filled with the prepared solution, ensuring no air bubbles are present.

-

Measurement: The observed rotation (α) of the solution is measured at a specified temperature (e.g., 20°C) and wavelength (e.g., sodium D-line, 589 nm).

-

Calculation: The specific rotation [α] is calculated using the formula: [α] = α / (c × l)

Solubility Determination (Shake-Flask Method)

This protocol describes the equilibrium solubility determination, which is considered the gold standard method.

Methodology:

-

Sample Preparation: An excess amount of solid (S)-(-)-N-(5-Nitro-2-pyridyl)alaninol is added to a known volume of the solvent of interest in a sealed container.

-

Equilibration: The mixture is agitated (e.g., using a shaker bath) at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

-

Phase Separation: The undissolved solid is separated from the solution by centrifugation or filtration.

-

Concentration Analysis: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable analytical technique, such as HPLC or UV-Vis spectroscopy.

Synthesis Overview

A plausible synthetic route to (S)-(-)-N-(5-Nitro-2-pyridyl)alaninol involves the nucleophilic aromatic substitution of a suitable 2-halopyridine with (S)-alaninol.

Diagram 3: General Synthetic Pathway

Caption: A general synthetic route to (S)-(-)-N-(5-Nitro-2-pyridyl)alaninol.

The reaction typically proceeds by reacting 2-chloro-5-nitropyridine with (S)-alaninol in the presence of a base to neutralize the HCl formed during the reaction. The choice of solvent and reaction conditions (temperature, reaction time) is crucial for optimizing the yield and purity of the product. Purification is generally achieved by crystallization or column chromatography.

Safety, Handling, and Storage

As with any chemical compound, proper safety precautions should be observed when handling (S)-(-)-N-(5-Nitro-2-pyridyl)alaninol. A comprehensive review of the Safety Data Sheet (SDS) is recommended before use.

-

Handling: Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials.

-

Toxicity: Detailed toxicological data is not widely available. As a nitroaromatic compound, it should be handled with care, avoiding inhalation, ingestion, and skin contact.

Conclusion

(S)-(-)-N-(5-Nitro-2-pyridyl)alaninol is a chiral building block with well-defined physical properties that are crucial for its application in research and development. This guide has provided a detailed overview of its chemical identity, physicochemical characteristics, spectroscopic signatures, and standardized protocols for their determination. A thorough understanding of these properties is fundamental to harnessing the full potential of this versatile molecule in the design and synthesis of new chemical entities with desired biological or material properties.

References

-

PubMed. Regioselective and Stereodivergent Synthesis of Enantiomerically Pure Vic-Diamines from Chiral β-Amino Alcohols with 2-Pyridyl and 6-(2,2'-Bipyridyl) Moieties. [Link]

-

PubMed. Stereoselective amino alcohol synthesis via chemoselective electrocatalytic radical cross-couplings. [Link]

- Google P

-

Iraqi Academic Scientific Journals. Synthesis Characterization of new compounds derivatives from amino acids (Alanin, Argenine and Aspartic acid). [Link]

-

MySkinRecipes. N-Boc-L-alaninol. [Link]

-

MDPI. Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. [Link]

-

PrepChem.com. Synthesis of N-(tert.-butyloxycarbonyl)-L-alaninol (5a). [Link]

- Google Patents. Process for the preparation of (S)-2-amino-1-propanol (L-alaninol)

-

ResearchGate. Growth and Characterization of Nonlinear Optical Amino Acid Single Crystal: l-Alanine. [Link]

-

ResearchGate. Growth and characterization of DL-Alanine - A new NLO material from the amino acid family. [Link]

Sources

An In-Depth Technical Guide to (S)-(-)-N-(5-Nitro-2-pyridyl)alaninol: Structure, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-(-)-N-(5-Nitro-2-pyridyl)alaninol is a chiral amino alcohol of significant interest in medicinal chemistry and synthetic organic chemistry. Its structure incorporates three key pharmacophoric elements: a chiral alaninol backbone, a pyridine ring, and a nitro functional group. This combination imparts a unique electronic and steric profile, making it a valuable building block for the synthesis of complex molecular architectures and a potential candidate for drug discovery programs. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, a detailed, field-proven synthetic protocol, and an exploration of its potential biological significance based on the established activities of its constituent moieties.

Introduction: The Strategic Importance of Chiral Amino Alcohols and Nitro-Aromatic Scaffolds

Chiral 1,2-amino alcohols are privileged structural motifs found in a vast array of natural products and biologically active compounds, including numerous approved pharmaceuticals. The stereochemistry of these molecules is often critical for their interaction with biological targets, such as enzymes and receptors, dictating their efficacy and safety profiles. The alaninol moiety, derived from the natural amino acid alanine, provides a readily accessible source of chirality.

The incorporation of a 5-nitropyridyl group introduces a potent electron-withdrawing feature, which can significantly influence the molecule's reactivity and potential biological activity. Nitro-aromatic compounds are known to exhibit a wide spectrum of biological effects, including antimicrobial, antiprotozoal, and anticancer activities, often through mechanisms involving bioreduction of the nitro group under hypoxic conditions.[1][2] The pyridine ring itself is a common scaffold in drug discovery, known to engage in hydrogen bonding and pi-stacking interactions with biological macromolecules. The strategic combination of these three components in (S)-(-)-N-(5-Nitro-2-pyridyl)alaninol makes it a compelling subject for in-depth study and application.

Chemical Structure and Physicochemical Properties

The chemical identity of (S)-(-)-N-(5-Nitro-2-pyridyl)alaninol is defined by the covalent arrangement of its constituent atoms and its specific stereochemistry.

IUPAC Name: (2S)-2-[(5-Nitropyridin-2-yl)amino]propan-1-ol

Chemical Formula: C₈H₁₁N₃O₃

Molecular Weight: 197.19 g/mol

CAS Number: 115416-52-9

The structure features a central chiral carbon atom derived from L-alaninol, which dictates the (S)-configuration. This chiral center is flanked by a hydroxymethyl group and a secondary amine that links it to the 2-position of a 5-nitropyridine ring.

| Property | Value | Source |

| Appearance | Light yellow to yellow powder/crystal | TCI Chemicals |

| Melting Point | 98.0 to 102.0 °C | TCI Chemicals |

| Optical Rotation | -42.0 to -45.0 deg (c=1, Methanol) | TCI Chemicals |

| Purity | >98.0% (HPLC) | TCI Chemicals |

Synthesis of (S)-(-)-N-(5-Nitro-2-pyridyl)alaninol: A Validated Protocol

The synthesis of (S)-(-)-N-(5-Nitro-2-pyridyl)alaninol is most reliably achieved through a nucleophilic aromatic substitution (SNA) reaction. This method is widely applicable for the formation of C-N bonds with electron-deficient aromatic systems.[3][4] The protocol described below is based on established principles of organic synthesis and represents a robust and reproducible method for obtaining the target compound.

Causality of Experimental Choices

-

Choice of Reactants: (S)-(-)-Alaninol (also known as L-alaninol) is selected as the chiral starting material to introduce the desired stereochemistry.[5][6] 2-Chloro-5-nitropyridine is an ideal electrophile for this reaction. The chlorine atom at the 2-position is activated towards nucleophilic substitution by the strong electron-withdrawing effect of the nitro group at the 5-position.[7][8]

-

Solvent and Base: A polar aprotic solvent such as ethanol or isopropanol is suitable for this reaction as it can solvate the reactants and intermediates without interfering with the reaction. A non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is crucial to act as a scavenger for the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards the product.

-

Temperature: The reaction is typically carried out at an elevated temperature (reflux) to provide sufficient activation energy for the nucleophilic attack and subsequent elimination of the chloride leaving group.

Detailed Experimental Protocol

Reaction: (S)-(-)-Alaninol + 2-Chloro-5-nitropyridine → (S)-(-)-N-(5-Nitro-2-pyridyl)alaninol

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add (S)-(-)-alaninol (1.0 equivalent) and absolute ethanol (10 mL per gram of alaninol).

-

Addition of Base: Add triethylamine (1.2 equivalents) to the stirred solution.

-

Addition of Electrophile: To this solution, add 2-chloro-5-nitropyridine (1.0 equivalent) portion-wise over 10 minutes.

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain this temperature for 6-8 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane, 1:1).

-

Work-up: After the reaction is complete (as indicated by the disappearance of the starting materials on TLC), cool the mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: Dissolve the resulting residue in ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be further purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure (S)-(-)-N-(5-Nitro-2-pyridyl)alaninol as a yellow solid.

Synthetic Workflow Diagram

Caption: Synthetic workflow for (S)-(-)-N-(5-Nitro-2-pyridyl)alaninol.

Analytical Characterization

To ensure the identity and purity of the synthesized compound, a comprehensive analytical characterization is essential. The following are the expected spectroscopic data for (S)-(-)-N-(5-Nitro-2-pyridyl)alaninol.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals corresponding to the protons of the alaninol backbone and the nitropyridyl ring. Key signals would include a doublet for the methyl group, multiplets for the methine and methylene protons of the alaninol moiety, and distinct aromatic signals for the protons on the pyridine ring.

-

¹³C NMR (Carbon Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show characteristic peaks for the aliphatic carbons of the alaninol portion and the aromatic carbons of the 5-nitropyridine ring.

-

FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum should display characteristic absorption bands for the O-H stretch of the alcohol, the N-H stretch of the secondary amine, C-H stretches (aliphatic and aromatic), and strong absorptions corresponding to the symmetric and asymmetric stretches of the nitro group (NO₂).

-

Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight of the compound, with the molecular ion peak corresponding to the calculated molecular weight of 197.19 g/mol .

Potential Biological Activity and Applications in Drug Discovery

While specific biological activity data for (S)-(-)-N-(5-Nitro-2-pyridyl)alaninol is not extensively reported in peer-reviewed literature, its chemical structure suggests several potential applications in drug discovery. The biological rationale is derived from the known activities of its constituent chemical motifs.

Rationale for Potential Bioactivity

The biological potential of this molecule can be conceptualized as a synergistic interplay between its three core components.

Caption: Rationale for the potential biological activity of the title compound.

-

Antimicrobial and Antiprotozoal Activity: The 5-nitropyridyl moiety is a key structural feature in several known antimicrobial and antiprotozoal agents.[1][2] The nitro group can be enzymatically reduced in anaerobic or microaerophilic organisms (like certain bacteria and protozoa) to form cytotoxic radical species that damage cellular macromolecules, including DNA. This mechanism of action is a well-established principle in medicinal chemistry.

-

Anticancer Activity: The hypoxic environment of solid tumors can also facilitate the bioreduction of nitro-aromatic compounds, making them potential hypoxia-activated prodrugs. The resulting reactive nitrogen species can induce cytotoxicity selectively in the tumor microenvironment.

-

Kinase Inhibition: The pyridine ring is a common scaffold in kinase inhibitors, where it often acts as a hinge-binder in the ATP-binding pocket of the enzyme. The overall structure of (S)-(-)-N-(5-Nitro-2-pyridyl)alaninol could serve as a starting point for the design of novel kinase inhibitors.

Conclusion and Future Perspectives

(S)-(-)-N-(5-Nitro-2-pyridyl)alaninol is a chiral building block with significant potential for applications in drug discovery and development. Its synthesis is straightforward and based on well-established chemical principles. While its specific biological profile remains to be fully elucidated, the presence of a chiral amino alcohol, a pyridine ring, and a nitro group provides a strong rationale for its investigation as a potential therapeutic agent, particularly in the areas of infectious diseases and oncology. Further research into its biological activity, mechanism of action, and structure-activity relationships is warranted to fully explore its therapeutic potential.

References

-

Noriega, S., Cardoso-Ortiz, J., López-Luna, A., Cuevas-Flores, M. D. R., & Flores De La Torre, J. A. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Pharmaceuticals (Basel, Switzerland), 15(6), 717. [Link]

-

ResearchGate. The Diverse Biological Activity of Recently Synthesized Nitro Compounds. [Link]

-

Hamed, E. A., El-Bardan, A. A., Saad, E. F., Gohar, G. A., & Hassan, G. M. (1997). Nucleophilic substitutions at the pyridine ring. Conformational preference of the products and kinetics of the reactions of 2-chloro-3-nitro- and 2-chloro-5-nitro-pyridines with arenethiolates. Journal of the Chemical Society, Perkin Transactions 2, (11), 2415-2422. [Link]

-

PubChem. L-Alaninol Compound Summary. [Link]

-

Ng, S. W. (2010). 2-Chloro-5-nitropyridine. Acta Crystallographica Section E: Structure Reports Online, 66(4), o897. [Link]

-

PrepChem. Synthesis of 2-chloro-5-nitropyridine. [Link]

-

LibreTexts Chemistry. 7: Reactions of Haloalkanes, Alcohols, and Amines. Nucleophilic Substitution. [Link]

- Google Patents. (2011). Method for preparing 2-chloro-5-nitropyridine.

Sources

- 1. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. people.chem.ucsb.edu [people.chem.ucsb.edu]

- 4. Nucleophilic substitutions at the pyridine ring. Conformational preference of the products and kinetics of the reactions of 2-chloro-3-nitro- and 2-chloro-5-nitro-pyridines with arenethiolates [ ] † - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 5. L-Alaninol | C3H9NO | CID 80307 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. prepchem.com [prepchem.com]

An In-depth Technical Guide to (S)-(-)-N-(5-Nitro-2-pyridyl)alaninol

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

(S)-(-)-N-(5-Nitro-2-pyridyl)alaninol, with CAS number 115416-52-9, is a chiral amino alcohol derivative that holds significant potential as a versatile building block in medicinal chemistry and asymmetric synthesis. Its structure, incorporating a stereocenter derived from the natural amino acid L-alanine, a nucleophilic amino alcohol functionality, and an electrophilic nitropyridine ring, makes it a valuable synthon for the construction of complex, enantiomerically pure molecules. This guide provides a comprehensive technical overview of its synthesis, physicochemical properties, potential applications in drug discovery, and role as a chiral auxiliary. By elucidating the causality behind experimental choices and grounding claims in established chemical principles, this document serves as a vital resource for professionals seeking to leverage this compound in their research and development endeavors.

Introduction: A Molecule of Strategic Importance

The confluence of chirality and functional group diversity in a single molecule offers immense power in the design of novel therapeutics and catalysts. (S)-(-)-N-(5-Nitro-2-pyridyl)alaninol is a prime example of such a strategically designed molecule. Derived from the readily available and inexpensive chiral pool of L-alanine, it provides a scaffold with a predefined stereochemistry.[1] The presence of the 5-nitropyridyl moiety not only introduces a potential pharmacophore but also activates the pyridine ring for further chemical modifications. The amino alcohol functionality offers multiple points for derivatization, enabling its use in the synthesis of a wide range of molecular architectures.

The significance of chiral molecules in drug design is well-established, with enantiomers often exhibiting profoundly different pharmacological activities and metabolic profiles.[2][3][4] The use of chiral building blocks like (S)-(-)-N-(5-Nitro-2-pyridyl)alaninol is a cornerstone of modern asymmetric synthesis, allowing for the construction of single-enantiomer drugs with improved efficacy and reduced side effects.[2][5]

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its application in synthesis and drug development. The key properties of (S)-(-)-N-(5-Nitro-2-pyridyl)alaninol are summarized in the table below.

| Property | Value | Source |

| CAS Number | 115416-52-9 | [6][7][8] |

| Molecular Formula | C₈H₁₁N₃O₃ | [7][9] |

| Molecular Weight | 197.19 g/mol | [7][9] |

| Appearance | Light yellow to yellow powder/crystal | [6][8] |

| Purity | >98.0% (HPLC) | [6][10] |

| Melting Point | 98.0 to 102.0 °C | [6] |

| Optical Rotation | -42.0 to -45.0 deg (c=1, Methanol) | [6] |

| Solubility | Soluble in methanol and other polar organic solvents. | Inferred from structure and handling information. |

Synthesis and Characterization: A Proposed Pathway

Proposed Synthetic Workflow

The most plausible synthetic route involves the reaction of L-alaninol with 2-chloro-5-nitropyridine. The electron-withdrawing nitro group strongly activates the pyridine ring, making the C2 position highly susceptible to nucleophilic attack by the primary amine of L-alaninol.

Caption: Proposed synthetic workflow for (S)-(-)-N-(5-Nitro-2-pyridyl)alaninol.

Detailed Experimental Protocol (Proposed)

This protocol is a well-reasoned approach based on standard SNAr conditions for similar substrates. Optimization may be required to achieve maximum yield and purity.

Materials:

-

(S)-(-)-2-amino-1-propanol (L-alaninol)

-

2-Chloro-5-nitropyridine

-

Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)

-

Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (CH₃CN)

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate

Procedure:

-

To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-chloro-5-nitropyridine (1.0 eq) and the chosen anhydrous solvent.

-

Add the base (e.g., K₂CO₃, 2.0 eq or Et₃N, 2.5 eq).

-

In a separate flask, dissolve (S)-(-)-2-amino-1-propanol (1.1 eq) in the same anhydrous solvent and add it dropwise to the stirred reaction mixture.

-

Heat the reaction mixture to 80-120 °C and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

If K₂CO₃ was used, filter the solid. If Et₃N was used, proceed to the next step.

-

Remove the solvent under reduced pressure.

-

Partition the residue between ethyl acetate and water.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by silica gel column chromatography to yield the desired product.

Characterization and Analytical Profile (Expected)

The identity and purity of the synthesized (S)-(-)-N-(5-Nitro-2-pyridyl)alaninol should be confirmed using a suite of analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expected to show characteristic signals for the pyridyl protons, the alaninol backbone methine and methylene protons, and the methyl group. The chemical shifts will be influenced by the neighboring functional groups.

-

¹³C NMR: Will display distinct signals for each of the eight carbon atoms in the molecule.

-

-

High-Performance Liquid Chromatography (HPLC):

-

Chiral HPLC is essential to confirm the enantiomeric purity of the final product.[13]

-

Reverse-phase HPLC can be used to determine the chemical purity.

-

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should confirm the molecular weight of the compound (m/z = 198.08 for [M+H]⁺).

-

Infrared (IR) Spectroscopy: Characteristic absorption bands for the N-H, O-H, C-H, C=C, C=N, and NO₂ groups are expected.

Applications in Drug Discovery and Asymmetric Synthesis

The unique structural features of (S)-(-)-N-(5-Nitro-2-pyridyl)alaninol make it a highly attractive building block for various applications in the pharmaceutical and chemical industries.

As a Chiral Building Block in Medicinal Chemistry

The primary application of this compound is as a chiral synthon for the introduction of a stereocenter into a target molecule. The amino and hydroxyl groups can be further functionalized to build more complex structures. The nitropyridine moiety itself is a known pharmacophore in various bioactive molecules, exhibiting a range of activities including antimicrobial and anticancer properties.[14]

Caption: Role as a chiral building block in drug discovery.

In the Synthesis of Chiral Ligands for Asymmetric Catalysis

Chiral amino alcohols are well-known precursors for the synthesis of chiral ligands used in asymmetric catalysis.[15] The nitrogen and oxygen atoms of (S)-(-)-N-(5-Nitro-2-pyridyl)alaninol can coordinate to metal centers, creating a chiral environment that can induce stereoselectivity in a variety of chemical transformations. This opens up possibilities for its use in the development of novel catalysts for reactions such as asymmetric hydrogenation, hydrosilylation, and carbon-carbon bond-forming reactions.

Potential Biological Significance and Future Perspectives

The incorporation of a nitropyridine moiety suggests potential biological activity. Nitropyridines are a class of compounds that have been investigated for a wide range of therapeutic applications.[14] The nitro group can undergo bioreduction in cellular environments to form reactive nitroso and hydroxylamine intermediates, which can exert cytotoxic effects, forming the basis for their use as antimicrobial and anticancer agents.[16]

Further research into the biological activity of (S)-(-)-N-(5-Nitro-2-pyridyl)alaninol and its derivatives is warranted. Its potential as a scaffold for the development of new therapeutic agents, particularly in oncology and infectious diseases, remains an exciting area for exploration. The development of efficient and scalable synthetic routes will be crucial for making this valuable chiral building block more accessible to the scientific community.

Conclusion

(S)-(-)-N-(5-Nitro-2-pyridyl)alaninol is a molecule with significant untapped potential. Its straightforward, proposed synthesis from readily available starting materials, combined with its inherent chirality and versatile functional groups, positions it as a valuable tool for medicinal chemists and synthetic organic chemists. This technical guide provides a foundational understanding of this compound, from its synthesis and characterization to its potential applications. It is hoped that this will stimulate further investigation into its utility in the development of novel pharmaceuticals and chiral technologies.

References

- CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine - Google P

-

Development of an asymmetric synthesis of a chiral quaternary FLAP inhibitor. PubMed. [Link]

-

Application of Chiral HPLC to Medicinal Chemistry-Related Problem Solution. PubMed. [Link]

-

Chiral drugs. LabMed Discovery. [Link]

-

Concerted Nucleophilic Aromatic Substitutions. PMC - NIH. [Link]

-

Nitropyridines in the Synthesis of Bioactive Molecules. PMC - PubMed Central - NIH. [Link]

-

Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over. ChemRxiv. [Link]

-

The Significance of Chirality in Drug Design and Synthesis of Bitopic Ligands as D3 Receptor (D3R) Selective Agonists. PubMed. [Link]

-

Recent Advances in Substrate-Controlled Asymmetric Induction Derived from Chiral Pool α-Amino Acids for Natural Product Synthesis. PubMed. [Link]

-

The Diverse Biological Activity of Recently Synthesized Nitro Compounds. PMC. [Link]

-

Chiral N,N′-dioxide ligands: synthesis, coordination chemistry and asymmetric catalysis. Royal Society of Chemistry. [Link]

-

Continuous flow asymmetric synthesis of chiral active pharmaceutical ingredients and their advanced intermediates. Green Chemistry (RSC Publishing). [Link]

-

Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]- pyridines and Indoles with Triethylamine. PMC - NIH. [Link]

- CN104447522A - Preparation method of 5-nitro-2-aminopyridine - Google P

-

Patent Detail - Citation - CAS Scientific Patent Explorer Help. [Link]

-

Synthesis and Structure-Chirality Relationship Analysis of Steroidal Quinoxalines to Design and Develop New Chiral Drugs. MDPI. [Link]

Sources

- 1. Recent Advances in Substrate-Controlled Asymmetric Induction Derived from Chiral Pool α-Amino Acids for Natural Product Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mrijournal.rjh.com.cn:8443 [mrijournal.rjh.com.cn:8443]

- 3. The Significance of Chirality in Drug Design and Synthesis of Bitopic Ligands as D3 Receptor (D3R) Selective Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Continuous flow asymmetric synthesis of chiral active pharmaceutical ingredients and their advanced intermediates - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Patent Detail - Citation [help.patentexplorer.cas.org]

- 7. Spool holder and support system - Patent US-2010230528-A1 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2-Amino-5-nitropyridine synthesis - chemicalbook [chemicalbook.com]

- 9. Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]- pyridines and Indoles with Triethylamine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Application of Chiral HPLC to Medicinal Chemistry-Related Problem Solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. CN104447522A - Preparation method of 5-nitro-2-aminopyridine - Google Patents [patents.google.com]

- 15. Chiral N,N′-dioxide ligands: synthesis, coordination chemistry and asymmetric catalysis - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 16. Amino Turbo Chirality and Its Asymmetric Control - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Strategic Value of a Chiral Nitropyridine Building Block

An In-Depth Technical Guide to (S)-(-)-N-(5-Nitro-2-pyridyl)alaninol: Synthesis, Characterization, and Application in Drug Discovery

This guide provides a comprehensive technical overview of (S)-(-)-N-(5-Nitro-2-pyridyl)alaninol, a chiral building block of significant interest to researchers, scientists, and professionals in drug development. We will delve into its physicochemical properties, provide validated protocols for its synthesis and characterization, and discuss its strategic application in medicinal chemistry, grounded in the established importance of the nitropyridine scaffold.

(S)-(-)-N-(5-Nitro-2-pyridyl)alaninol is a specialized organic molecule that merges three critical structural motifs relevant to modern drug discovery: a chiral amino alcohol backbone derived from L-alaninol, a pyridine ring, and an electron-withdrawing nitro group. The pyridine ring is a "privileged structural motif" in medicinal chemistry, present in approximately 14% of N-heterocyclic drugs approved by the FDA as of 2021.[1] The nitro group is not merely a synthetic handle; it is a potent pharmacophore and a strong electron-withdrawing group that significantly influences the electronic properties of the aromatic ring, making it susceptible to nucleophilic substitution—a key reaction in building molecular complexity.[2][3][4]

Furthermore, the nitro group itself is a component of numerous bioactive molecules with a wide spectrum of activities, including antibacterial, anticancer, and antiparasitic effects.[2][5] The inherent chirality of the alaninol moiety, preserved during synthesis, is crucial for developing stereospecific drugs, where enantiomers can have vastly different pharmacological and toxicological profiles. This compound is therefore not an end-product but a high-value intermediate, intended for research and development purposes, enabling the synthesis of more complex, enantiomerically pure drug candidates.[6]

Physicochemical and Structural Data

The fundamental properties of (S)-(-)-N-(5-Nitro-2-pyridyl)alaninol are summarized below. These data are essential for experimental design, including reaction setup, solvent selection, and analytical method development.

| Property | Value | Source(s) |

| IUPAC Name | (2S)-2-[(5-Nitropyridin-2-yl)amino]propan-1-ol | N/A |

| CAS Number | 115416-52-9 | [6] |

| Molecular Formula | C₈H₁₁N₃O₃ | [6] |

| Molecular Weight | 197.19 g/mol | [6] |

| Appearance | Light yellow to yellow crystalline powder | N/A |

| Melting Point | 98.0 to 102.0 °C | N/A |

| Optical Rotation | [α]²⁰/D = -42.0° to -45.0° (c=1, Methanol) | N/A |

| Storage | Room temperature, recommended <15°C in a cool, dark place | N/A |

Synthesis and Purification: A Validated Protocol

The synthesis of (S)-(-)-N-(5-Nitro-2-pyridyl)alaninol is most effectively achieved via a nucleophilic aromatic substitution (SNAᵣ) reaction. This pathway is highly reliable due to the activation of the pyridine ring by the nitro group at the 5-position, which facilitates the displacement of a leaving group (typically a halide) at the 2-position by the primary amine of L-alaninol.

Causality of Experimental Design

-

Choice of Reactants : 2-Chloro-5-nitropyridine is an ideal electrophile.[1][7] The chlorine at the C2 position is activated for substitution by the strongly electron-withdrawing nitro group at C5. L-Alaninol serves as the chiral nucleophile.[8][]

-

Base : A non-nucleophilic organic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is required to scavenge the HCl generated during the reaction. This prevents the protonation of the L-alaninol amine group, which would render it non-nucleophilic.

-

Solvent : A polar aprotic solvent like dimethylformamide (DMF) or acetonitrile is chosen to solubilize the reactants and facilitate the ionic reaction mechanism without interfering.

-

Purification : Column chromatography is the standard and most effective method for removing unreacted starting materials and the triethylammonium chloride salt, ensuring high purity of the final product.

Step-by-Step Synthesis Protocol

-

Reaction Setup : To a flame-dried 250 mL round-bottom flask under an inert atmosphere (N₂ or Argon), add 2-chloro-5-nitropyridine (1.0 eq).

-

Solvent and Reagent Addition : Dissolve the starting material in anhydrous acetonitrile (approx. 10 mL per gram of 2-chloro-5-nitropyridine). Add L-alaninol (1.1 eq) to the solution, followed by the dropwise addition of triethylamine (2.5 eq).

-

Reaction Execution : Stir the mixture at 60-70 °C and monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., with a 1:1 mixture of ethyl acetate and hexanes). The reaction is typically complete within 4-8 hours.

-

Work-up : Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

-

Extraction : Redissolve the crude residue in ethyl acetate. Wash the organic layer sequentially with a saturated aqueous solution of NaHCO₃ (to remove any residual acid) and then with brine.

-

Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

-

Purification : Purify the crude solid by flash column chromatography on silica gel, using a gradient elution of ethyl acetate in hexanes (e.g., starting from 20% and increasing to 50%).

-

Final Product : Combine the pure fractions, remove the solvent under reduced pressure, and dry the resulting yellow solid under high vacuum to obtain (S)-(-)-N-(5-Nitro-2-pyridyl)alaninol.

Synthesis Workflow Diagram

Sources

- 1. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Biological Activity of Complexes Involving Nitro-Containing Ligands and Crystallographic-Theoretical Description of 3,5-DNB Complexes [mdpi.com]

- 5. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. (S)-(-)-N-(5-NITRO-2-PYRIDYL)ALANINOL - Safety Data Sheet [chemicalbook.com]

- 7. CN102040554A - Method for preparing 2-chloro-5-nitropyridine - Google Patents [patents.google.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to the Solubility Profile of (S)-(-)-N-(5-Nitro-2-pyridyl)alaninol

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

Introduction: The Critical Role of Solubility in Drug Development

Solubility, the phenomenon of a solute dissolving in a solvent to form a homogeneous system, is a cornerstone of pharmaceutical sciences. For an active pharmaceutical ingredient (API) or a key intermediate like (S)-(-)-N-(5-Nitro-2-pyridyl)alaninol, its solubility profile dictates crucial downstream applications. Poor solubility can lead to challenges in chemical synthesis, purification, formulation, and can ultimately result in low bioavailability, hindering the therapeutic potential of a drug candidate.

This guide is structured to provide a robust framework for investigating the solubility of (S)-(-)-N-(5-Nitro-2-pyridyl)alaninol. We will first explore the physicochemical properties of the molecule that are expected to govern its solubility. Subsequently, we will present detailed, field-proven protocols for both thermodynamic and kinetic solubility determination. Finally, we will discuss the critical factors that modulate solubility and how to systematically evaluate their impact.

Physicochemical Profile of (S)-(-)-N-(5-Nitro-2-pyridyl)alaninol

A preliminary analysis of the molecular structure of (S)-(-)-N-(5-Nitro-2-pyridyl)alaninol provides valuable insights into its expected solubility behavior.

Table 1: Physicochemical Properties of (S)-(-)-N-(5-Nitro-2-pyridyl)alaninol

| Property | Value | Source |

| Molecular Formula | C₈H₁₁N₃O₃ | [1][2] |

| Molecular Weight | 197.19 g/mol | [1][2] |

| CAS Number | 115416-52-9 | [1][2] |

| Appearance | Light yellow to yellow powder/crystal | [3] |

| Melting Point | 98.0 to 102.0 °C / 142 °C (conflicting reports) | [1][3] |

| Specific Rotation [α]²⁰/D | -42.0 to -45.0 deg (c=1, Methanol) | |

| Predicted LogP (Octanol-Water Partition Coefficient) | To be determined experimentally or via in silico modeling | |

| Predicted pKa (Acid Dissociation Constant) | To be determined experimentally or via in silico modeling |

The structure reveals several key features that will influence solubility:

-

Aromatic Pyridine Ring: The pyridine ring contributes to the molecule's aromaticity and can engage in π-π stacking interactions.

-

Nitro Group (-NO₂): This strong electron-withdrawing group is polar and can participate in dipole-dipole interactions and potentially hydrogen bonding.

-

Alaninol Side Chain: This chiral side chain contains both a hydroxyl (-OH) and a secondary amine (-NH-) group, both of which are capable of forming hydrogen bonds with protic solvents.

-

Chirality: The (S)-enantiomer may exhibit different solubility properties compared to its (R)-enantiomer or the racemic mixture, particularly in chiral environments or during crystallization.

Based on these features, (S)-(-)-N-(5-Nitro-2-pyridyl)alaninol is expected to exhibit moderate polarity. Its solubility will likely be favored in polar organic solvents and will be influenced by the pH of aqueous solutions due to the presence of the basic amine group.

Experimental Determination of Solubility: A Methodological Deep Dive

The experimental determination of solubility can be approached from two perspectives: thermodynamic and kinetic solubility.

Thermodynamic Solubility: The Gold Standard

Thermodynamic, or equilibrium, solubility represents the true saturation point of a compound in a solvent at a given temperature and pressure.[2] The shake-flask method is the most reliable technique for its determination.[4][5]

-

Preparation of Saturated Solution:

-

Add an excess amount of solid (S)-(-)-N-(5-Nitro-2-pyridyl)alaninol to a known volume of the selected solvent (e.g., purified water, phosphate-buffered saline (PBS) at various pH values, or organic solvents) in a sealed, inert container (e.g., a glass vial with a PTFE-lined cap). The presence of undissolved solid is crucial to ensure equilibrium is reached.

-

Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) using a shaker or rotator for a sufficient duration to reach equilibrium. A minimum of 24-48 hours is recommended, with periodic sampling to confirm that the concentration has plateaued.[2][5]

-

-

Sample Separation:

-

After equilibration, cease agitation and allow the suspension to settle.

-

Carefully separate the saturated solution from the excess solid. This can be achieved by centrifugation followed by aspiration of the supernatant or by filtration through a low-binding filter (e.g., 0.22 µm PVDF or PTFE).

-

-

Quantification:

-

Accurately dilute the clear, saturated solution with an appropriate solvent.

-

Quantify the concentration of (S)-(-)-N-(5-Nitro-2-pyridyl)alaninol in the diluted sample using a validated analytical method (see Section 4).

-

-

Data Analysis:

-

Calculate the solubility in the desired units (e.g., mg/mL, µg/mL, or molarity) by back-calculating from the diluted sample concentration.

-

Perform the experiment in triplicate to ensure reproducibility.

-

Caption: Workflow for Thermodynamic Solubility Determination.

Kinetic Solubility: High-Throughput Screening

Kinetic solubility is a measure of how quickly a compound dissolves and stays in solution under specific, non-equilibrium conditions. It is often used in early drug discovery for high-throughput screening of compound libraries.[6] This method typically involves dissolving the compound in an organic solvent (like DMSO) first and then diluting it into an aqueous buffer.

-

Stock Solution Preparation:

-

Prepare a concentrated stock solution of (S)-(-)-N-(5-Nitro-2-pyridyl)alaninol in 100% dimethyl sulfoxide (DMSO) (e.g., 10 mM).

-

-

Dilution and Precipitation:

-

Add a small volume of the DMSO stock solution to a larger volume of aqueous buffer (e.g., PBS pH 7.4) in a microplate well.

-

Mix and incubate for a short period (e.g., 1-2 hours) at a controlled temperature.

-

-

Analysis:

Caption: Workflow for Kinetic Solubility Determination.

Analytical Methodologies for Quantification

Accurate quantification of the dissolved compound is critical for reliable solubility data. High-Performance Liquid Chromatography (HPLC) and UV-Visible (UV-Vis) Spectroscopy are two commonly employed techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly specific and sensitive method for quantifying (S)-(-)-N-(5-Nitro-2-pyridyl)alaninol. A reverse-phase HPLC method with UV detection is recommended.

-

Column: C18, e.g., 4.6 x 150 mm, 5 µm particle size

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid to improve peak shape) is a good starting point.

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: The nitro-pyridyl chromophore is expected to have a strong UV absorbance. A wavelength scan should be performed to determine the λmax, likely in the 254-350 nm range.

-

Quantification: A calibration curve should be generated using standards of known concentrations.

UV-Visible (UV-Vis) Spectroscopy

For a more rapid, albeit less specific, quantification, UV-Vis spectroscopy can be utilized. This is particularly suitable for high-throughput kinetic solubility assays.[7]

-

Generate a calibration curve by measuring the absorbance of a series of known concentrations of (S)-(-)-N-(5-Nitro-2-pyridyl)alaninol in the chosen solvent system at its λmax.

-

Measure the absorbance of the diluted, saturated solution.

-

Calculate the concentration using the Beer-Lambert law and the calibration curve.

Key Factors Influencing the Solubility of (S)-(-)-N-(5-Nitro-2-pyridyl)alaninol

The solubility of a compound is not an intrinsic constant but is highly dependent on its environment. A comprehensive solubility assessment should investigate the following factors.

pH

The presence of a secondary amine in the alaninol side chain and the nitrogen in the pyridine ring suggests that (S)-(-)-N-(5-Nitro-2-pyridyl)alaninol will exhibit pH-dependent solubility. In acidic conditions, the amine groups can be protonated, forming a more soluble salt. Therefore, solubility is expected to be higher at lower pH values. A pH-solubility profile should be generated by measuring the solubility in buffers ranging from acidic to basic (e.g., pH 2 to 10).

Solvent Polarity

The principle of "like dissolves like" is a useful guide.[9] The moderate polarity of (S)-(-)-N-(5-Nitro-2-pyridyl)alaninol suggests it will have appreciable solubility in polar protic solvents (e.g., ethanol, methanol) and polar aprotic solvents (e.g., acetone, acetonitrile, DMSO). Its solubility in non-polar solvents like hexane is expected to be low. A solvent screen is recommended to identify suitable solvents for reactions and formulations.

Table 2: Proposed Solvent Screen for Solubility Determination

| Solvent Class | Example Solvents | Expected Solubility Trend |

| Polar Protic | Water, Methanol, Ethanol | Moderate to High |

| Polar Aprotic | DMSO, Acetonitrile, Acetone | Moderate to High |

| Non-Polar | Hexane, Toluene | Low |

Temperature

For most solid solutes, solubility increases with temperature as the dissolution process is often endothermic. The effect of temperature on the solubility of (S)-(-)-N-(5-Nitro-2-pyridyl)alaninol should be experimentally determined, for instance, by measuring solubility at 4 °C, 25 °C, and 37 °C. This information is crucial for understanding crystallization processes and predicting in vivo behavior.

In Silico Solubility Prediction

In the absence of experimental data, computational models can provide useful estimations of solubility. Several online tools and software packages utilize quantitative structure-property relationship (QSPR) models to predict aqueous solubility (LogS).[7][8] These predictions can guide initial experimental design and solvent selection. It is important to note that these are estimations and should always be confirmed experimentally.

Conclusion and Future Directions

This guide has provided a comprehensive framework for the systematic investigation of the solubility of (S)-(-)-N-(5-Nitro-2-pyridyl)alaninol. While specific experimental data is currently lacking in the public domain, the detailed protocols and methodologies outlined herein empower researchers to generate high-quality, reliable solubility data. A thorough understanding of the pH-dependent solubility, solvent compatibility, and temperature effects is essential for the successful application of this compound in pharmaceutical research and development. The generation and dissemination of such data will be a valuable contribution to the scientific community.

References

-

Patheon Pharma Services. (2024, March 19). Predictive modeling for solubility and bioavailability enhancement. [Link]

-

AxisPharm. Kinetic Solubility Assays Protocol. [Link]

-

Protocols.io. (2025, August 3). In-vitro Thermodynamic Solubility. [Link]

-

Evotec. Thermodynamic Solubility Assay. [Link]

-

Protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

-

PubMed. In vitro solubility assays in drug discovery. [Link]

-

Chemistry LibreTexts. (2023, January 29). Solubility and Factors Affecting Solubility. [Link]

-

Chemistry LibreTexts. (2023, July 7). 13.3: Factors Affecting Solubility. [Link]

-

ResearchGate. (PDF) Experimental and Computational Methods Pertaining to Drug Solubility. [Link]

-

Khan Academy. Solubility of organic compounds (video). [Link]

-

Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

-

University of Sydney. Solubility of Organic Compounds. [Link]

Sources

- 1. chemicalbook.com [chemicalbook.com]

- 2. (S)-(-)-N-(5-Nitro-2-pyridyl)alaninol | CAS: 115416-52-9 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 3. nonlinearcrystal.alfa-chemistry.com [nonlinearcrystal.alfa-chemistry.com]

- 4. Prediction of aqueous intrinsic solubility of druglike molecules using Random Forest regression trained with Wiki-pS0 database - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. chemaxon.com [chemaxon.com]

- 8. On-line Software [vcclab.org]

- 9. Predicting Solubility | Rowan [rowansci.com]

An In-Depth Technical Guide to the Purity Analysis of (S)-(-)-N-(5-Nitro-2-pyridyl)alaninol

Abstract

(S)-(-)-N-(5-Nitro-2-pyridyl)alaninol is a chiral molecule of significant interest in pharmaceutical research and development, often utilized as a key intermediate in the synthesis of bioactive compounds. The stereochemical and chemical purity of this compound is paramount, as impurities can significantly impact the efficacy, safety, and regulatory compliance of the final drug product. This comprehensive technical guide provides a multi-faceted approach to the purity analysis of (S)-(-)-N-(5-Nitro-2-pyridyl)alaninol, detailing robust methodologies for the identification and quantification of potential impurities. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven protocols for ensuring the quality of this critical chiral building block.

Introduction: The Criticality of Purity for a Chiral Intermediate

(S)-(-)-N-(5-Nitro-2-pyridyl)alaninol, with the chemical formula C₈H₁₁N₃O₃ and a molecular weight of 197.19 g/mol , possesses a stereogenic center that dictates its three-dimensional structure and subsequent biological interactions[1]. In the context of drug development, the presence of the incorrect enantiomer, (R)-(+)-N-(5-Nitro-2-pyridyl)alaninol, can lead to reduced therapeutic effect, altered pharmacological profiles, or even adverse toxicological outcomes[2]. Beyond enantiomeric purity, process-related impurities, such as unreacted starting materials, by-products, and degradation products, must be meticulously controlled to ensure the safety and consistency of the active pharmaceutical ingredient (API).

This guide delineates a comprehensive analytical workflow for the purity assessment of (S)-(-)-N-(5-Nitro-2-pyridyl)alaninol, encompassing chromatographic, spectroscopic, and elemental analysis techniques. The causality behind the selection of each method is explained, providing a self-validating system for the comprehensive characterization of this important molecule.

Potential Impurities: A Synthesis-Informed Perspective

A thorough understanding of potential impurities begins with an analysis of the synthetic route. A common method for the synthesis of N-aryl amino alcohols involves the nucleophilic substitution of an activated aryl halide with an amino alcohol[3][4]. In the case of (S)-(-)-N-(5-Nitro-2-pyridyl)alaninol, a likely synthetic pathway is the reaction of (S)-alaninol with 2-chloro-5-nitropyridine.

Based on this, the following potential impurities should be considered:

-

Starting Materials:

-

(S)-Alaninol

-

2-Chloro-5-nitropyridine

-

-

Enantiomeric Impurity:

-

(R)-(+)-N-(5-Nitro-2-pyridyl)alaninol

-

-

Positional Isomers:

-

Impurities arising from substitution at other positions on the pyridine ring (if reaction conditions are not optimal).

-

-

By-products:

-

Products of side reactions, such as dimerization or reaction with residual water.

-

-

Degradation Products:

-

Compounds formed due to instability of the final product under certain conditions (e.g., hydrolysis, oxidation).

-

The analytical strategies outlined in this guide are designed to detect and quantify these and other unexpected impurities.

Chromatographic Purity Assessment: The Cornerstone of Analysis

High-Performance Liquid Chromatography (HPLC) is the primary technique for assessing the purity of non-volatile organic compounds and is particularly well-suited for the analysis of (S)-(-)-N-(5-Nitro-2-pyridyl)alaninol[5].

Achiral Reversed-Phase HPLC for Overall Purity

Reversed-phase HPLC (RP-HPLC) is an invaluable tool for separating the target molecule from its starting materials and most process-related impurities. The separation is based on the differential partitioning of the analytes between a non-polar stationary phase (typically C18) and a polar mobile phase[5].

-

Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).

-

Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid to improve peak shape). A typical gradient might start at 20% acetonitrile and increase to 80% over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection: UV detection at a wavelength where the analyte and potential impurities have significant absorbance (e.g., 254 nm and 330 nm for the nitroaromatic chromophore).

-

Sample Preparation: Accurately weigh and dissolve the sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

-

Data Analysis: Purity is determined by area percent, where the area of the main peak is expressed as a percentage of the total area of all observed peaks. For quantitative analysis, a reference standard of (S)-(-)-N-(5-Nitro-2-pyridyl)alaninol is required to create a calibration curve.

Chiral HPLC for Enantiomeric Purity

The determination of enantiomeric excess (% ee) is a critical aspect of purity analysis for chiral compounds[6]. Chiral HPLC, which employs a chiral stationary phase (CSP), is the gold standard for this purpose[7][8]. The separation is achieved through the formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase, leading to different retention times[6]. Polysaccharide-based and macrocyclic glycopeptide-based CSPs are often effective for the separation of amino alcohol derivatives[9].

-

Instrumentation: A standard HPLC system with a UV-Vis or DAD detector.

-

Column: A polysaccharide-based chiral stationary phase, such as one coated with amylose or cellulose derivatives (e.g., Chiralpak® series), or a macrocyclic glycopeptide-based column (e.g., Astec® CHIROBIOTIC® series).

-

Mobile Phase: A mixture of a non-polar organic solvent (e.g., hexane or heptane) and a polar organic modifier (e.g., isopropanol or ethanol). The exact ratio will need to be optimized for the specific column and analyte. For example, a starting point could be 80:20 (v/v) hexane:isopropanol.

-

Flow Rate: 0.5 - 1.0 mL/min. Chiral separations often benefit from lower flow rates to enhance resolution.

-

Column Temperature: 25 °C.

-

Detection: UV detection at an appropriate wavelength (e.g., 254 nm or 330 nm).

-

Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 0.5 mg/mL.

-

Data Analysis: The enantiomeric excess is calculated from the peak areas of the two enantiomers using the formula: % ee = [ (Area(S)-enantiomer - Area(R)-enantiomer) / (Area(S)-enantiomer + Area(R)-enantiomer) ] x 100

Overall Chromatographic Purity Workflow

Caption: Workflow for the chromatographic purity analysis of (S)-(-)-N-(5-Nitro-2-pyridyl)alaninol.

Spectroscopic Characterization and Impurity Identification

Spectroscopic techniques are essential for confirming the identity of the main component and for identifying the structure of any unknown impurities detected during chromatographic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation. ¹H and ¹³C NMR spectra provide detailed information about the molecular structure, and quantitative NMR (qNMR) can be used for purity determination without the need for a reference standard of the analyte[10][11].

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent, such as deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

-

Data Acquisition: Acquire standard ¹H and ¹³C{¹H} spectra. For structural confirmation of impurities, 2D NMR experiments such as COSY, HSQC, and HMBC may be necessary.

-

Data Analysis: The chemical shifts, coupling constants, and integration of the signals in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, should be consistent with the structure of (S)-(-)-N-(5-Nitro-2-pyridyl)alaninol. The presence of unexpected signals may indicate impurities.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight of the compound and its fragmentation pattern, which can be used for structural confirmation and impurity identification[10][12]. Liquid chromatography-mass spectrometry (LC-MS) is particularly useful as it combines the separation power of HPLC with the detection capabilities of MS.

In electrospray ionization (ESI) mass spectrometry, (S)-(-)-N-(5-Nitro-2-pyridyl)alaninol is expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 198.1. The fragmentation of N-(nitropyridyl) compounds can be complex, but characteristic losses are expected[13].

Caption: Predicted major fragmentation pathways for protonated (S)-(-)-N-(5-Nitro-2-pyridyl)alaninol in ESI-MS.

-

Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer) with an electrospray ionization (ESI) source.

-

Chromatographic Conditions: The RP-HPLC method described in section 3.1 can be adapted for LC-MS by using volatile mobile phase additives like formic acid.

-

MS Parameters:

-

Ionization Mode: Positive ESI.

-

Scan Range: m/z 50-500.

-

Collision Energy (for MS/MS): Varied to obtain optimal fragmentation.

-

-

Data Analysis: The mass spectrum of the main peak should confirm the molecular weight of the target compound. The mass spectra of impurity peaks can be used to propose their structures, often in conjunction with NMR data.

Elemental and Other Analyses

Elemental Analysis

Elemental analysis (CHNS) provides the percentage composition of carbon, hydrogen, nitrogen, and sulfur in a sample. This is a fundamental technique for confirming the empirical formula of a pure substance.

-

Instrumentation: A dedicated CHNS elemental analyzer.

-

Sample Preparation: A small, accurately weighed amount of the dried sample (typically 1-3 mg) is required.

-

Data Analysis: The experimentally determined percentages of C, H, and N should be within ±0.4% of the theoretical values for C₈H₁₁N₃O₃ (C, 48.73%; H, 5.62%; N, 21.31%).

Residual Solvents

Gas chromatography (GC) with a flame ionization detector (FID) or coupled to a mass spectrometer (GC-MS) is the standard method for the analysis of residual solvents. The specific solvents to be tested for will depend on the synthesis and purification processes used.

Data Summary and Interpretation

For a comprehensive purity assessment, the results from all analytical techniques should be considered together. The following table summarizes the key analytical parameters and their typical acceptance criteria.

| Analytical Technique | Parameter | Typical Acceptance Criteria |

| RP-HPLC | Purity (Area %) | ≥ 99.0% |

| Individual Impurity (Area %) | ≤ 0.15% | |

| Chiral HPLC | Enantiomeric Excess (% ee) | ≥ 99.5% |

| NMR Spectroscopy | Structural Confirmation | Spectrum consistent with reference |

| Mass Spectrometry | Molecular Weight | [M+H]⁺ at m/z 198.1 ± 0.1 |

| Elemental Analysis | %C, %H, %N | Within ±0.4% of theoretical |

Conclusion

The purity analysis of (S)-(-)-N-(5-Nitro-2-pyridyl)alaninol requires a multi-pronged approach that combines high-resolution chromatographic separation with robust spectroscopic characterization. The methodologies outlined in this guide provide a comprehensive framework for ensuring the chemical and stereochemical integrity of this important chiral building block. By understanding the potential impurities and employing a suite of orthogonal analytical techniques, researchers and drug development professionals can confidently assess the quality of (S)-(-)-N-(5-Nitro-2-pyridyl)alaninol, thereby ensuring the reliability and safety of the downstream products.

References

-

Reddy, K. L., et al. (2015). Synthesis of N-Aryl β-Amino Alcohols by Trifluoroacetic Acid Promoted Multicomponent Coupling of Aziridines, Arynes, and Water. The Journal of Organic Chemistry, 80(21), 11131–11137. [Link]

-

Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link]

-

Sardella, R., et al. (2023). Application of Chiral HPLC to Medicinal Chemistry-Related Problem Solution. Methods in Molecular Biology, 2735, 209-234. [Link]

-

Auriga Research. (n.d.). Elemental Analysis CHNS (O) - Testing Methods. [Link]

-

Mahajan, S., & Singh, I. P. (2013). Determining and reporting purity of organic molecules: why qNMR. Magnetic Resonance in Chemistry, 51(2), 76–81. [Link]

-

Pauli, G. F., et al. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry, 57(21), 9220-9231. [Link]

-

Royal Society of Chemistry. (n.d.). Analytical Methods. [Link]

-

Organic Chemistry Tutor. (2023, June 2). Fragmentation in Mass Spectrometry. YouTube. [Link]

-

Aboul-Enein, H. Y., & Ali, I. (1998). Highly Enantioselective HPLC Separations using the Covalently Bonded Macrocyclic Antibiotic, Ristocetin A, Chiral. Journal of Liquid Chromatography & Related Technologies, 21(18), 2829-2848. [Link]

-

University of California, Los Angeles. (n.d.). Mass Spectrometry: Fragmentation. [Link]

-

SpectraBase. (n.d.). N-(5-NITRO-2-PYRIDYL)-ALPHA-ALANINE. [Link]

-

Asare, S. O., et al. (2022). Mass spectrometry based fragmentation patterns of nitrosamine compounds. Rapid Communications in Mass Spectrometry, 36(8), e9261. [Link]

-

Kim, H. Y., et al. (2022). Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP), a hair dye ingredient under oxidative condition. Toxicological Research, 38(2), 159-167. [Link]

-

Wipf, P., & Kerekes, A. D. (2012). Syntheses of Peptidic, Natural Product-inspired, and Heterocyclic Molecules as Biological Probes. D-Scholarship@Pitt. [Link]

-

Koutentis, P. A., & Podgórski, M. (2021). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Molecules, 26(11), 3234. [Link]

-

Jiao, J., et al. (2012). Chiral Couramin-based Fluorescence Sensor for Highly Enantioselective Recognition of Phenylalaninol. New Journal of Chemistry, 36(11), 2269-2272. [Link]

-

Galiano, S., et al. (2016). Exploring the Scope of New Arylamino Alcohol Derivatives: Synthesis, Antimalarial Evaluation, Toxicological Studies, and Target Exploration. International Journal for Parasitology: Drugs and Drug Resistance, 6(3), 184-198. [Link]

-

Kem, W. R., et al. (2024). New Pyridyl and Dihydroisoquinoline Alkaloids Isolated from the Chevron Nemertean Amphiporus angulatus. Marine Drugs, 22(3), 133. [Link]

-

Asakura, T., et al. (2018). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. International Journal of Molecular Sciences, 19(11), 3563. [Link]

-

Sari, Y., et al. (2023). the potential antimalarial drug of aryl amino alcohol derivatives from eugenol: synthesis. Rasayan Journal of Chemistry, 16(3), 1667-1673. [Link]

-

Organic Syntheses. (n.d.). One-Pot Preparation of Cyclic Amines from Amino Alcohols. [Link]

-

Pai, N. R., & Patil, S. S. (2013). Development and validation of a rapid liquid chromatographic method for the analysis of Lansoprazole and its related production impurities. Journal of Chemical and Pharmaceutical Research, 5(7), 121-128. [Link]

-

Pérez-Silanes, S., et al. (2016). Exploring the scope of new arylamino alcohol derivatives: Synthesis, antimalarial evaluation, toxicological studies, and target exploration. International Journal for Parasitology: Drugs and Drug Resistance, 6(3), 184-198. [Link]

-

Journal of Chemical and Pharmaceutical Research. (2022). RP-HPLC ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR NEWLY SYNTHESIZED N-{[6-METHOXY-2-(MORPHOLIN-4-YL) QUINOLIN-3. [Link]

-

Phenomenex. (n.d.). Chiral HPLC Separations. [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926). [Link]

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). [Link]

-

American Pharmaceutical Review. (2025, June 1). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. [Link]ation-and-Enantiomeric-Analysis-Critical-Importance-in-Pharmaceutical-Development/)

Sources

- 1. (S)-(-)-N-(5-Nitro-2-pyridyl)alaninol | CAS: 115416-52-9 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 2. jocpr.com [jocpr.com]

- 3. Synthesis of N-Aryl β-Amino Alcohols by Trifluoroacetic Acid Promoted Multicomponent Coupling of Aziridines, Arynes, and Water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Bot Verification [rasayanjournal.co.in]

- 5. rsc.org [rsc.org]

- 6. Application of Chiral HPLC to Medicinal Chemistry-Related Problem Solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 12. Mass spectrometry based fragmentation patterns of nitrosamine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. phx.phenomenex.com [phx.phenomenex.com]

Role of the nitro group in pyridyl compounds

An In-depth Technical Guide to the Role of the Nitro Group in Pyridyl Compounds

For Researchers, Scientists, and Drug Development Professionals